molecular formula C6H3Cl2NO2 B1315351 4,6-Dichloropicolinic acid CAS No. 88912-25-8

4,6-Dichloropicolinic acid

Cat. No. B1315351
CAS RN: 88912-25-8
M. Wt: 192 g/mol
InChI Key: AYYUSDKNXRPJBH-UHFFFAOYSA-N
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Description

4,6-Dichloropicolinic acid is a chemical compound with the empirical formula C6H3Cl2NO2 and a molecular weight of 192.00 . It is also known as Clopyralid .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropicolinic acid is represented by the SMILES string OC(C1=CC(Cl)=CC(Cl)=N1)=O . The InChI key for this compound is AYYUSDKNXRPJBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-Dichloropicolinic acid is a white to yellow solid . It is highly soluble in water and, based on its chemical properties, is mobile and has a high potential for leaching to groundwater .

Scientific Research Applications

Plant Growth Regulation

One of the primary applications of picolinic acid derivatives, closely related to 4,6-Dichloropicolinic acid, is in plant growth regulation. Research has shown that compounds like 4-Amino-3,5,6-trichloropicolinic acid are more toxic to broad-leaved plants than other herbicides, such as 2,4-dichlorophenoxyacetic acid, and exhibit characteristics such as absorption by foliage, translocation, and soil-leaching. Notably, they retain activity in the soil for extended periods, highlighting their effectiveness in agricultural settings (Hamaker, J. W., Johnston, H., Martin, Robert T., & Redemann, C., 1963).

Environmental Chemistry

In environmental chemistry, the determination of picolinic acid residues, such as 3,6-dichloropicolinic acid in agricultural products like sugar beets, is crucial for monitoring herbicide levels. Gas-liquid chromatography techniques have been developed for this purpose, ensuring food safety and environmental protection (Galoux, M., Damme, J. V., & Bernés, A., 1982).

Electrochemical Studies

Electrochemical hydrodechlorination studies focus on the conversion of chloropicolinic acid derivatives to less chlorinated forms. These studies have implications for environmental remediation and the synthesis of chemicals with lesser environmental impact. For instance, the reduction of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid on Ag cathodes has shown high electrocatalytic activity, highlighting potential methods for detoxifying contaminated environments (Ma, Chun’an, Li, Meichao, Liu, Y., & Xu, Yinghua, 2010).

Weed and Plant Control

Studies on the control of honey mesquite and other plant species with 3,6-Dichloropicolinic acid demonstrate its effectiveness as a herbicide. Its advantages over other herbicides include its potency and the duration of its activity, offering valuable insights for managing invasive species in natural and agricultural ecosystems (Jacoby, P., Meadors, C., & Foster, M., 1981).

Safety And Hazards

This compound is considered hazardous. It can cause harm if swallowed, inhaled, or if it comes in contact with skin and eyes . It is recommended to handle it with personal protective equipment and in a well-ventilated place .

properties

IUPAC Name

4,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYUSDKNXRPJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477327
Record name 4,6-dichloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropicolinic acid

CAS RN

88912-25-8
Record name 4,6-dichloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DG Markees - The Journal of Organic Chemistry, 1958 - ACS Publications
The reactions of W-alkyl-4-pyridone-2, 6-dicarboxylic acids and ofthe isomeric 4-alkoxypyridine-2, 6-dicarboxylic acids with thionyl chloride are described. The latter yield the expected 4…
Number of citations: 17 pubs.acs.org
AH McIntosh, GL Bateman… - Annals of applied …, 1988 - Wiley Online Library
Glasshouse tests on potato cv. Arran Banner measured the effects of single early foliar sprays of 18 substituted benzoic and two dichloropicolinic acids on the severity of common scab, …
Number of citations: 23 onlinelibrary.wiley.com
SF BIRCH, RA DEAN, NJ HUNTER - The Journal of Organic …, 1958 - ACS Publications
The presence ofthiabicyclo-octanes and-nonanes in the tar oil recovered from the acid used in re-fining Agha Jari kerosine1· 2 suggested that thiabi-cycloheptanes might also be …
Number of citations: 34 pubs.acs.org
JP Wibaut, PW Haayman… - Recueil des Travaux …, 1940 - Wiley Online Library
2‐Hydroxy‐6‐bromopyridine is formed by the action of concentrated aqueous solutions of sulphuric acid, phosphoric acid, acetic acid or formic acid on 2,6‐dibromopyridine at 160. The …
Number of citations: 4 onlinelibrary.wiley.com
CW Larson - 1949 - search.proquest.com
The author wishes to express his sincere gratitude and great indebtedness to Professor Paul E. Spoerri under whose supervision this investigation was conducted. His close interest, …
Number of citations: 0 search.proquest.com

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